2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the acetylamino group: This step involves the acetylation of an amino group on the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the difluorophenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the difluorophenyl group and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetylamino and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-acetylamino-4-methoxyacetophenone: Similar in structure but with a methoxy group instead of the difluorophenyl group.
N-(3-acetylamino-4-(2,2,3,3,4,4,5,5-octafluoropentyloxy)-phenyl)-acetamide: Contains an octafluoropentyloxy group, making it more hydrophobic.
Uniqueness
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-difluorophenyl)acetamide is unique due to its combination of the pyridazinone core with the difluorophenyl and acetylamino groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c1-3-14-4-5-15(10-19(14)25-13(2)29)18-8-9-22(31)28(27-18)12-21(30)26-20-11-16(23)6-7-17(20)24/h4-11H,3,12H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCRFGZLPWCWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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